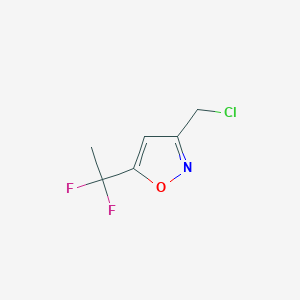

3-(Chloromethyl)-5-(1,1-difluoroethyl)isoxazole

Descripción general

Descripción

“3-(Chloromethyl)-5-(1,1-difluoroethyl)isoxazole” is a chemical compound that contains an isoxazole ring, a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. The isoxazole ring is substituted at the 3-position with a chloromethyl group and at the 5-position with a 1,1-difluoroethyl group .

Aplicaciones Científicas De Investigación

Synthesis of Fluoroalkyl-substituted Isoxazoles

Research by Chalyk et al. (2019) elaborates on a comprehensive study focusing on the synthesis of 5-fluoroalkyl-substituted isoxazoles starting from functionalized halogenoximes, including chloromethyl groups. The study reports the one-pot metal-free [3+2] cycloaddition reactions to prepare 5-trifluoromethylisoxazoles and further modifications to obtain 5-fluoromethyl- and 5-difluoromethylisoxazoles through late-stage deoxofluorination. This methodology showcases the utility of 3-(Chloromethyl)-5-(1,1-difluoroethyl)isoxazole in the regioselective synthesis of fluorinated isoxazole derivatives, highlighting its significance in creating side-chain functionalized mono-, di-, and trifluoromethylisoxazoles with potential applications in medicinal chemistry and material science (Chalyk et al., 2019).

Chemoselective Nucleophilic Chemistry

Yu et al. (2009) discuss the preparation of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides from dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate, leading to a wide array of trisubstituted isoxazoles. The study further explores the oxidation of thioether moieties to sulfonylmethyl derivatives and differential derivatization of carbomethoxy groups to carboxamides, which contributes to the field of agrochemical research by providing insights into novel insecticidal compounds. The versatility of this compound in chemoselective nucleophilic reactions underpins its value in synthesizing compounds with potential applications in agriculture and pest control (Yu et al., 2009).

Novel Derivatives and Material Science Applications

The synthesis and structural analysis of isoxazole derivatives have shown that compounds like this compound can be key intermediates in the creation of materials with potential electronic and photophysical applications. Studies focusing on the synthesis of novel bis(phenylisoxazolyl) benzene derivatives and their analysis for electronic organic material applications highlight the compound's role in material science, particularly in developing new photovoltaic devices and electronic materials due to their desirable optical and electrochemical properties (de Brito et al., 2018).

Propiedades

IUPAC Name |

3-(chloromethyl)-5-(1,1-difluoroethyl)-1,2-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClF2NO/c1-6(8,9)5-2-4(3-7)10-11-5/h2H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQDLNJRVGKXAES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=NO1)CCl)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-(4-acetylpiperazinyl)-1-[(4-chlorophenyl)sulfonyl]-2-oxoethyl}-2-thienylc arboxamide](/img/structure/B2557216.png)

![8-bromo-2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2557222.png)

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,2-diphenylacetamide hydrochloride](/img/structure/B2557224.png)

![N'-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2557233.png)

![N-Ethyl-N-[2-[4-(4-nitrobenzoyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2557234.png)

![5-((4-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2557238.png)